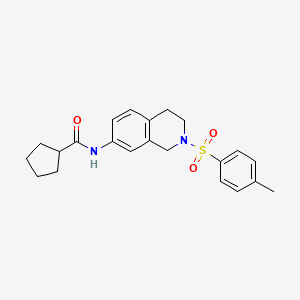

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16-6-10-21(11-7-16)28(26,27)24-13-12-17-8-9-20(14-19(17)15-24)23-22(25)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRLOFVEZBIONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the tosyl group: The tetrahydroisoquinoline derivative is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

Attachment of the cyclopentanecarboxamide group: The final step involves the reaction of the tosylated tetrahydroisoquinoline with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The compound can be reduced to form dihydro or fully hydrogenated derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the tosyl group.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Dihydro or fully hydrogenated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The tosyl group and cyclopentanecarboxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Replacing the tosyl group with an acetyl moiety reduces steric hindrance and alters electronic properties. The acetyl group is less electron-withdrawing than tosyl, which may impact hydrogen-bonding interactions in biological targets.

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

This compound substitutes the tosyl group with a thiophene-2-carbonyl moiety and replaces the cyclopentane with a cyclopropane ring. Safety data for this analog emphasize precautions against heat and ignition sources, suggesting sensitivity to decomposition .

Variations in the Carboxamide Moiety

Pyrrolo[3,2-b]quinolones

These compounds, synthesized via Winterfeldt oxidation of 2-tosyl-1,2,3,4-tetrahydro-γ-carbolines, share structural motifs with the target compound but feature fused pyrroloquinoline cores. Yields for these derivatives range from 36–60% under harsh ozonolysis conditions, compared to milder methods (NaOH/DMF, air) achieving >80% yields for related scaffolds . The tetrahydroisoquinoline framework in the target compound may offer superior synthetic flexibility compared to fused heterocycles.

Key Observations :

- The target compound’s 2-tosyl group aligns with substrates used in high-yielding Winterfeldt oxidations (>80% under optimized conditions), suggesting efficient scalability .

- Harsh ozonolysis methods for related compounds result in moderate yields, highlighting the advantage of milder protocols for analogs .

Structural and Functional Implications

- Electron-Withdrawing Groups : The tosyl group’s sulfonyl moiety enhances stability and may improve binding to hydrophobic pockets in enzymes, compared to acetyl or thiophene-carbonyl groups .

- Ring Size Effects: Cyclopentane’s larger size vs.

- Safety and Stability : The thiophene-carbonyl analog’s sensitivity to heat underscores the importance of substituent choice in industrial handling .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: . Its synthesis typically involves the Pictet-Spengler reaction, which is a well-established method for constructing tetrahydroisoquinoline scaffolds. This reaction involves the condensation of an N-aralkylsulfonamide with s-trioxane, catalyzed by a Preyssler heteropolyacid supported on silica (PASiO2), yielding the desired product with excellent yields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates enzyme or receptor activity, which can lead to various pharmacological effects. For instance, in anti-cancer applications, this compound may inhibit key enzymes involved in cell proliferation and survival pathways .

Cytotoxicity

Research has demonstrated that N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl) derivatives exhibit notable cytotoxic effects against various cancer cell lines. For example:

- MOLT-3 Cells : The compound displayed significant cytotoxicity with an IC₅₀ value of 1.23 μM.

- HepG2 Cells : Another derivative exhibited an IC₅₀ of 22.70 μM, which is lower than the reference drug etoposide .

These findings suggest that these compounds could serve as promising lead pharmacophores for further development in cancer therapy.

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) study indicated that certain molecular descriptors significantly correlate with the observed cytotoxicities. The total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) were identified as critical factors influencing the biological activity of these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N-sulfonyl-1,2,3,4-tetrahydroisoquinolines | C₁₉H₂₃N₂O₃S | Cytotoxicity against various cell lines |

| N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines | C₂₀H₂₄N₂O₄S | Antimicrobial properties |

| N-sulfonyl-1,2,3,4,5,6-hexahydrobenzazocine | C₂₁H₂₆N₂O₄S | Potential neuroprotective effects |

The unique cyclopentanecarboxamide moiety in N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl) distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.